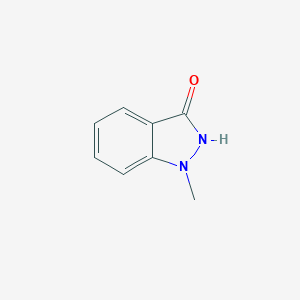

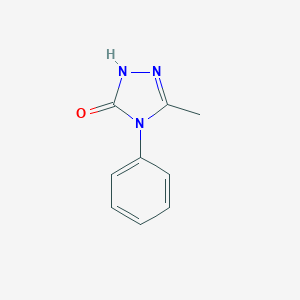

1-Methyl-1H-indazol-3(2H)-one

Descripción general

Descripción

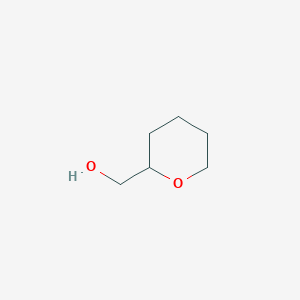

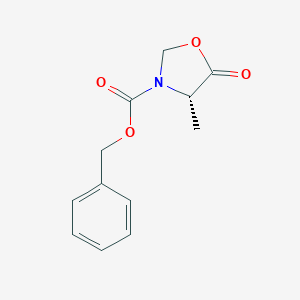

1-Methyl-1H-indazol-3(2H)-one is a derivative of the indazole class of heterocyclic compounds, which are characterized by a fused benzene and pyrazole ring. Indazoles are of significant interest due to their diverse pharmacological activities and their use as building blocks in organic synthesis.

Synthesis Analysis

The synthesis of indazole derivatives has been a subject of various studies. A practical, metal-free synthesis of 1H-indazoles has been achieved from o-aminobenzoximes using methanesulfonyl chloride and triethylamine, providing a mild approach compared to previous methods and yielding the desired compounds in good to excellent yields . Another study describes the synthesis of 2H-indazoles through a copper-catalyzed one-pot three-component reaction, which is notable for its broad substrate scope and high functional group tolerance . Additionally, a one-pot palladium-catalyzed alkylation/direct arylation reaction has been used to synthesize six-membered-ring annulated 2H-indazoles .

Molecular Structure Analysis

The molecular structure of indazole derivatives can be influenced by various substituents. For instance, the structures of fluorinated NH-indazoles have been determined by X-ray crystallography, revealing that these compounds are 1H-tautomers and can crystallize in chiral space groups forming helices . This study highlights the impact of fluorine substitution on the supramolecular structure of NH-indazoles.

Chemical Reactions Analysis

Indazoles can undergo various chemical reactions, including C-H activation and N-N bond formation. A Rh(III)/Cu(II)-cocatalyzed synthesis of 1H-indazoles has been reported, which utilizes arylimidates and organo azides to form substituted 1H-indazoles through C-H amidation and N-N bond formation . Another example is the synthesis of 1-substituted-1H-indazoles via 1,3-dipolar cycloaddition of nitrile imines and benzyne, which is a rapid reaction yielding N(1)-C(3) disubstituted indazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of indazoles can be influenced by their tautomeric forms and the presence of substituents. For example, 2H-indazole tautomers have been stabilized by intra- and intermolecular hydrogen bonds, and their stability in solution and solid-state has been studied using NMR spectroscopy and DFT calculations . The effect of different solvents on the energetic behavior of indazole derivatives has also been investigated, providing insights into their solvation and stability .

Aplicaciones Científicas De Investigación

-

- Indazole derivatives, which can be synthesized from compounds like 1-Methyl-1H-indazol-3(2H)-one, are drawing attention in medicinal chemistry as kinase inhibitors . 1H-indazole-3-carboxaldehydes are key intermediates to access a variety of polyfunctionalized 3-substituted indazoles .

- The [3+2] cycloaddition of a variety of diazo compounds with o-(trimethylsilyl)aryl triflates provides a very direct, efficient approach to a wide range of potentially biologically and pharmaceutically interesting substituted indazoles .

Direcciones Futuras

Indazole derivatives, including “1-Methyl-1H-indazol-3(2H)-one”, have attracted considerable attention from chemists due to their importance as building blocks for many bioactive natural products and commercially available drugs . Future research may focus on developing new methods for the synthesis of these heterocycles with better biological activities .

Propiedades

IUPAC Name |

1-methyl-2H-indazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-10-7-5-3-2-4-6(7)8(11)9-10/h2-5H,1H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONNIFDMRZCMQQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

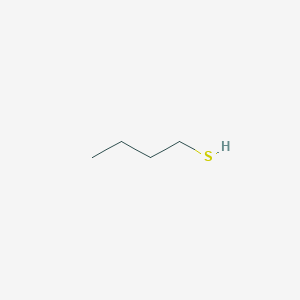

Canonical SMILES |

CN1C2=CC=CC=C2C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70905619 | |

| Record name | 1-Methyl-1H-indazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70905619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-1H-indazol-3(2H)-one | |

CAS RN |

100922-97-2, 1006-19-5 | |

| Record name | 1-Methyl-1H-indazol-3-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100922-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indazol-3-ol, 1-methyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=512755 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methyl-1H-indazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70905619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-2,3-dihydro-1H-indazol-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7,8,15,16-Tetraoxadispiro[5.2.5.2]hexadecane](/img/structure/B90359.png)

![Dibenzo[bc,kl]coronene](/img/structure/B90366.png)